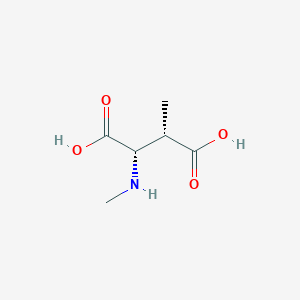

(3S)-N,3-Dimethyl-L-aspartic acid

Description

Properties

CAS No. |

156996-42-8 |

|---|---|

Molecular Formula |

C6H11NO4 |

Molecular Weight |

161.16 g/mol |

IUPAC Name |

(2S,3S)-2-methyl-3-(methylamino)butanedioic acid |

InChI |

InChI=1S/C6H11NO4/c1-3(5(8)9)4(7-2)6(10)11/h3-4,7H,1-2H3,(H,8,9)(H,10,11)/t3-,4-/m0/s1 |

InChI Key |

DHKXANAGPPLESJ-IMJSIDKUSA-N |

Isomeric SMILES |

C[C@@H]([C@@H](C(=O)O)NC)C(=O)O |

Canonical SMILES |

CC(C(C(=O)O)NC)C(=O)O |

Origin of Product |

United States |

Stereoselective Synthesis Methodologies for 3s N,3 Dimethyl L Aspartic Acid

Chemical Synthesis Approaches

Chemical synthesis provides a foundational and versatile platform for producing (3S)-N,3-Dimethyl-L-aspartic acid. These methods often leverage established organic reactions, tailored to install the required methyl groups with high stereochemical fidelity.

Reductive N-Alkylation Strategies Utilizing L-Aspartic Acid or its Esters as Precursors

Reductive N-alkylation represents a direct and common strategy for synthesizing N-alkylated amino acids. This approach typically involves the reaction of a primary amine, in this case, L-aspartic acid or its corresponding esters, with a carbonyl compound, followed by reduction of the intermediate imine. For the synthesis of related N-substituted aspartic acids, such as N-(3,3-dimethylbutyl)-L-aspartic acid, a two-step process involving the reductive alkylation of a di-protected L-aspartic acid with an aldehyde (e.g., 3,3-dimethylbutyraldehyde) is employed. google.comgoogle.com This is followed by the removal of the carboxyl protecting groups. google.com

The Eschweiler-Clarke reaction is a specific method of reductive methylation using formaldehyde (B43269) as the carbonyl source and formic acid as the reducing agent. This reaction has been successfully applied in the large-scale synthesis of N-methyl-D-aspartic acid (NMDA), the enantiomer of the L-form, demonstrating its utility in methylation of the amino group of aspartic acid. researchgate.net The general principle involves the formation of an iminium ion from the reaction of the primary amine with formaldehyde, which is then reduced by formate. While effective for N-methylation, controlling the reaction to achieve mono-methylation and prevent racemization is critical.

A general scheme for this process is illustrated below:

Step 1: Imine/Iminium Ion Formation: The amino group of L-aspartic acid (or its ester) nucleophilically attacks a carbonyl compound (e.g., formaldehyde).

Step 2: Reduction: The resulting imine or iminium ion is reduced in situ by a reducing agent such as sodium cyanoborohydride or through catalytic hydrogenation. google.com

The choice of starting material, whether the free acid or an ester, influences the reaction conditions and the need for subsequent deprotection steps. google.com

Multi-step Chemical Pathways and Intermediate Derivatization

More complex synthetic routes involve multiple steps and the formation of various chemical intermediates. These pathways offer greater flexibility in introducing functional groups and controlling stereochemistry. A practical synthesis for N-methyl-DL-aspartic acid involves the Michael addition of methylamine (B109427) to dimethyl fumarate (B1241708). nih.gov Subsequent hydrolysis and manipulation of the intermediates can yield the desired product. nih.gov

One notable side reaction in such syntheses is the base-catalyzed ring closure to form succinimide (B58015) intermediates, such as DL-alpha-methylamino-succinimide. nih.gov The selective opening of this succinimide ring is crucial for obtaining the final aspartic acid derivative. nih.gov Another multi-step approach involves the creation of anhydride (B1165640) intermediates from N-protected aspartic acid. google.com These activated intermediates can then react with other nucleophiles. For instance, N-neohexyl-L-aspartic anhydride can be condensed with L-phenylalanine in the synthesis of related dipeptide structures. google.com

A synthesis of (R)-3-amino-4-phenylbutyric acid, a related β-amino acid, from L-aspartic acid showcases a pathway involving a Friedel-Crafts acylation step. nih.gov This method transforms the side-chain carboxyl group, leading to an α-aminoketone intermediate while preserving the original chirality at the α-carbon. nih.gov Such strategies highlight how the derivatization of the aspartic acid backbone into different intermediates is a key feature of multi-step chemical syntheses.

Biocatalytic Synthesis Approaches

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis. The use of enzymes offers exceptional stereoselectivity and mild reaction conditions, making it highly suitable for the production of chiral molecules like this compound.

Engineered Enzyme Systems for Asymmetric Amination and Hydroamination

Engineered enzymes are at the forefront of biocatalytic synthesis, offering enhanced activity, stability, and substrate scope compared to their wild-type counterparts. The asymmetric hydroamination of α,β-unsaturated acids is an efficient strategy for producing chiral amino acids. scispace.com

Two key carbon-nitrogen (C-N) lyases, aspartate ammonia (B1221849) lyase (DAL) and 3-methylaspartate ammonia lyase (MAL), have been engineered for the enantioselective synthesis of N-substituted L-aspartic acids from fumaric acid. scispace.comnih.gov For example, a variant of MAL from Clostridium tetanomorphum, MAL-Q73A, was generated with an enlarged amine binding pocket, enabling it to accept a wider variety of amines for hydroamination reactions with high enantioselectivity (>99% ee). scispace.comresearchgate.net

More complex multi-enzyme cascade reactions have also been developed. A three-component system combining a d-fructose-6-phosphate aldolase (B8822740) (FSA) variant with an imine reductase (IRED) enables the stereoselective synthesis of amino-polyols. acs.org This two-step, one-pot process first creates a dihydroxy ketone via an aldol (B89426) reaction, which is then reductively aminated by the IRED to produce the final product with high stereocontrol. acs.org These sophisticated enzyme systems highlight the potential for creating complex chiral molecules from simple precursors.

Application of Lyases for Stereoselective Synthesis (e.g., Engineered EDDS Lyase Variants)

Ethylenediamine-N,N′-disuccinic acid (EDDS) lyase, particularly from Chelativorans sp. BNC1, has proven to be an exceptionally versatile biocatalyst for the asymmetric synthesis of N-substituted L-aspartic acids. nih.govd-nb.info This enzyme naturally catalyzes the reversible addition of amines to fumarate. d-nb.infonih.gov While the wild-type enzyme can accept some non-native substrates, its catalytic activity is often low for synthetically interesting amines, requiring long reaction times. nih.gov

To overcome this limitation, structure-guided protein engineering has been extensively applied to EDDS lyase. A notable success was the creation of the D290M/Y320M variant, which exhibited a remarkable 1140-fold increase in activity for the hydroamination of fumarate to produce a precursor for the artificial sweetener neotame (B1678184). nih.gov Iterative cycles of site-saturation mutagenesis have also been used to engineer EDDS lyase variants with significantly enhanced activity (three orders of magnitude higher than wild-type) for the addition of challenging substrates like 2-((methylamino)methyl)aniline to fumarate. researchgate.net

Engineered EDDS lyase variants have demonstrated a broad substrate scope, efficiently catalyzing the addition of various aliphatic, cycloalkyl, and arylalkyl amines to fumarate, consistently producing the corresponding N-substituted L-aspartic acids with excellent enantiopurity (>99% ee) and in good yields. nih.govresearchgate.netrsc.org This makes engineered lyases a powerful tool for the sustainable and step-economic synthesis of a wide array of valuable chiral building blocks. nih.govrug.nl

| Enzyme System | Substrates | Product Type | Key Features | Reference |

| Engineered MAL (MAL-Q73A) | Fumarate, Various amines | N-substituted L-aspartic acids | Enlarged amine binding pocket, high enantioselectivity (>99% ee). | scispace.com |

| Engineered EDDS Lyase (D290M/Y320M) | Fumarate, Bulky amines | N-substituted L-aspartic acids | 1140-fold increased activity over wild-type for specific substrates. | nih.gov |

| Engineered EDDS Lyase (CEA variant) | Fumarate, N-methyl-1-phenylmethanamines | N,N-disubstituted L-aspartic acids | Catalyzes hydroamination with secondary amines to form tertiary amines. | researchgate.net |

| FSA/IRED Cascade | Aldehydes, Hydroxy ketones, Amines | Amino-polyols | Two-step, three-component synthesis with high stereocontrol. | acs.org |

Utilizing Methylaspartate Ammonia Lyase (MAL) in the Preparation of Substituted Aspartic Acids

Methylaspartate ammonia lyase (MAL) has emerged as a valuable biocatalyst for the stereoselective synthesis of 3-substituted (S)-aspartic acid derivatives. tandfonline.com This enzyme, found in various microorganisms, including facultative anaerobes like Citrobacter sp., Proteus sp., Escherichia coli, and Enterobacter sp., catalyzes the reversible addition of ammonia to a,ß-unsaturated dicarboxylic acids. tandfonline.comnih.gov The enzyme's utility stems from its broader substrate specificity compared to aspartate ammonia-lyase, which primarily acts on aspartic acid. tandfonline.com

The enzymatic synthesis of (2S,3S)-3-methylaspartic acid, the precursor to this compound, is a well-documented application of MAL. In this process, MAL facilitates the anti-addition of ammonia to mesaconic acid (methylfumaric acid). tandfonline.comnih.gov This reaction proceeds with high stereoselectivity, yielding the optically pure (2S,3S) isomer. tandfonline.comoup.com

Research has demonstrated the successful use of crude cell-free extracts from newly isolated MAL-producing facultative anaerobes for this transformation. tandfonline.com The enzyme activity in these strains can be induced by cultivating them in the presence of (S)-glutamic acid or (2S,3S)-3-methylaspartic acid. tandfonline.comnih.gov The synthesis is typically carried out by incubating the substrate, such as mesaconic acid, with the crude MAL preparation at a controlled temperature. tandfonline.com

The table below summarizes the synthesis of various 3-substituted (S)-aspartic acids using crude MAL from different bacterial strains, highlighting the versatility of this biocatalytic approach.

| Substrate | Product | Bacterial Strain (MAL source) | Yield |

| Mesaconic acid | (2S,3S)-3-Methylaspartic acid | Citrobacter sp. No. 0504 | High |

| Ethylfumaric acid | (2S,3S)-3-Ethylaspartic acid | Proteus sp. No. 0601 | High |

| Chlorofumaric acid | (2R,3S)-3-Chloroaspartic acid | Escherichia coli No. 1002 | High |

Data sourced from research on the application of MAL from facultative anaerobes. tandfonline.com

Development of Chemoenzymatic Synthetic Routes for Chiral Products

The development of chemoenzymatic routes offers a powerful strategy for the synthesis of complex chiral molecules like this compound, combining the selectivity of enzymes with the versatility of chemical transformations. researchgate.net While a direct single-enzymatic step for the production of this compound is not prominently described, a chemoenzymatic pathway can be constructed based on established biocatalytic and chemical methods.

The synthesis can be envisioned as a two-step process:

Enzymatic synthesis of the chiral core: As detailed in the previous section, Methylaspartate Ammonia Lyase (MAL) is employed for the stereoselective synthesis of (2S,3S)-3-methylaspartic acid from mesaconic acid. tandfonline.com This enzymatic step establishes the crucial C3-methyl stereocenter.

Chemical N-methylation: Following the enzymatic synthesis of the chiral aspartic acid derivative, a chemical methylation step can be introduced to install the N-methyl group. A practical method for the synthesis of N-methyl-DL-aspartic acid involves the Michael addition of methylamine to dimethyl fumarate. nih.gov A similar approach can be adapted for the selective N-methylation of the pre-formed (2S,3S)-3-methylaspartic acid.

Engineered variants of MAL have also shown promise in catalyzing the addition of various amines to fumaric acid, yielding N-substituted aspartic acids with high enantioselectivity. researchgate.net This suggests the potential for a future, fully enzymatic route where an engineered MAL could directly catalyze the addition of methylamine to mesaconic acid. However, current established methods would likely involve the separation of the enzymatic and chemical steps.

The table below outlines a plausible chemoenzymatic route:

| Step | Reaction | Catalyst/Reagent | Product | Key Feature |

| 1 | Stereoselective amination | Methylaspartate Ammonia Lyase (MAL) | (2S,3S)-3-Methylaspartic acid | High stereoselectivity |

| 2 | N-methylation | Methylating agent (e.g., methyl iodide) | This compound | Introduction of N-methyl group |

This combined approach leverages the high stereocontrol of the enzymatic step to produce the chiral intermediate, which is then modified through a well-understood chemical reaction to yield the final target compound. The development of such chemoenzymatic cascades is a growing area of research, aiming to provide more efficient and sustainable methods for the synthesis of valuable chiral products. nih.gov

Application of 3s N,3 Dimethyl L Aspartic Acid As a Chiral Building Block in Advanced Synthesis

Incorporation into Peptide and Peptidomimetic Scaffolds

The incorporation of N-methylated amino acids like (3S)-N,3-Dimethyl-L-aspartic acid into peptide chains is a well-established strategy to enhance their therapeutic potential. nih.gov N-methylation can improve pharmacokinetic properties such as metabolic stability and oral bioavailability. nih.govspringernature.com

Amide Bond Coupling Methodologies for Peptide Formation

The formation of a peptide bond involving an N-methylated amino acid, such as this compound, presents a synthetic challenge due to the increased steric hindrance of the N-alkyl group. scielo.org.mx This steric bulk can significantly slow down the coupling reaction. Consequently, standard peptide coupling reagents are often inefficient, necessitating the use of more potent activating agents. uni-kiel.de

A variety of coupling reagents have been developed to facilitate the formation of amide bonds with sterically hindered amino acids. sigmaaldrich.commerckmillipore.com These reagents are designed to create highly reactive intermediates that can overcome the steric barrier.

Commonly Used Coupling Reagents for Hindered Amino Acids:

| Reagent | Full Name | Activating Species | Key Features |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | OAt ester | Highly efficient, often the reagent of choice for difficult couplings. merckmillipore.compeptide.com |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | OBt ester | A widely used and effective coupling reagent. peptide.com |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | OBt ester | Similar in efficacy to BOP but with less hazardous byproducts. peptide.com |

| PyAOP | (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | OAt ester | A highly effective phosphonium-based coupling reagent. peptide.comnih.gov |

| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | Oxyma ester | A newer generation reagent with high reactivity. sigmaaldrich.com |

The choice of coupling reagent is critical and is often determined by the specific amino acid sequence and the scale of the synthesis. For particularly challenging couplings, such as joining two N-methylated residues, a combination of a powerful coupling reagent and optimized reaction conditions, including temperature and reaction time, is often necessary to achieve a good yield. peptide.comresearchgate.net

Strategies for Introducing N-Methyl and Alkylated Aspartic Acid Residues into Synthetic Peptides

The introduction of N-methyl and other N-alkylated aspartic acid residues into synthetic peptides is a valuable strategy for modifying their properties. nih.gov N-alkylation can enhance a peptide's resistance to enzymatic degradation and improve its ability to cross cell membranes. nih.gov However, the synthesis of peptides containing these modified residues presents challenges. acs.org

Several strategies have been developed to incorporate N-alkylated amino acids into peptides:

Direct incorporation of pre-synthesized N-alkylated amino acids: This is the most straightforward approach, where the desired N-alkylated amino acid is synthesized and purified before being used in standard solid-phase or solution-phase peptide synthesis. nih.gov

On-resin N-alkylation: In this method, the N-alkylation is performed on the peptide while it is still attached to the solid support. springernature.com This can be an efficient way to introduce N-alkylation at a specific position in the peptide chain. nih.gov

Post-translational modification: In some ribosomal synthesis systems, it is possible to incorporate a precursor amino acid that is later chemically or enzymatically converted to the desired N-alkylated residue. rsc.org

Synthesis of N-Substituted Aspartic Acid Derivatives for Peptide Conjugation

The synthesis of N-substituted aspartic acid derivatives is a key step in their application for peptide conjugation. These derivatives are often prepared with protecting groups on the carboxylic acid functionalities to prevent unwanted side reactions during peptide synthesis. nih.govspringernature.com

Common synthetic routes to N-methyl-DL-aspartic acid and its derivatives include the Michael addition of methylamine (B109427) to fumaric or maleic acid esters. nih.gov The stereochemistry of the final product can be controlled through the use of chiral starting materials or enzymatic methods. For instance, aspartate ammonia (B1221849) lyase has been shown to catalyze the enantioselective synthesis of N-substituted aspartic acids. nih.gov

Protecting groups are essential for the successful synthesis and incorporation of N-substituted aspartic acid derivatives into peptides. creative-peptides.comorganic-chemistry.org The choice of protecting group strategy depends on the specific reaction conditions and the desired final product.

Common Protecting Groups in Peptide Synthesis:

| Protecting Group | Abbreviation | Removal Conditions |

| tert-Butoxycarbonyl | Boc | Acidic (e.g., TFA) |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Basic (e.g., piperidine) |

| Benzyl | Bzl | Hydrogenolysis |

| tert-Butyl | tBu | Acidic (e.g., TFA) |

The orthogonal nature of these protecting groups allows for their selective removal at different stages of the synthesis, enabling the construction of complex peptide structures. organic-chemistry.org

Precursor for Complex Organic Molecules in Research

Beyond its role in peptide synthesis, this compound and its parent compound, aspartic acid, are valuable precursors for a range of complex organic molecules with significant applications in research and industry.

Role in the Synthesis of Artificial Sweetener Precursors (e.g., Neotame (B1678184) and Advantame)

Aspartic acid is a key component in the synthesis of several high-intensity artificial sweeteners. Notably, it is a building block for aspartame (B1666099), which in turn is a precursor for neotame and advantame. nih.govnih.gov

Advantame Synthesis:

Advantame is synthesized from aspartame and 3-hydroxy-4-methoxycinnamaldehyde (B8633442) (HMCA) through a reductive N-alkylation process. fao.orgbaynsolutions.com The synthesis involves the following key steps:

Production of HMCA from isovanillin. fao.org

Selective hydrogenation of HMCA to form 3-(3-hydroxy-4-methoxyphenyl) propionaldehyde (B47417) (HMPA). fao.org

N-alkylation of aspartame with HMPA to yield advantame. fao.org

While this compound itself is not directly used in the commercial synthesis of these sweeteners, the underlying chemistry of N-alkylation of an aspartic acid derivative is a central theme. The knowledge gained from studying the synthesis and properties of compounds like this compound can inform the development of new sweetener analogs with improved properties.

Development of Modified Amino Acid Libraries for Chemical Probe and Discovery Research

The ability to synthesize and incorporate modified amino acids like this compound is fundamental to the creation of diverse chemical libraries for drug discovery and chemical biology research. nih.gov These libraries, containing peptides and peptidomimetics with unnatural amino acid residues, are powerful tools for identifying new bioactive molecules. nih.gov

N-alkylated amino acids are particularly valuable in these libraries as they can impart desirable properties such as increased stability and cell permeability. rsc.org The development of efficient methods for the synthesis of N-alkylated amino acids and their incorporation into peptides is therefore an active area of research. acs.orgkrisp.org.za

Furthermore, the creation of DNA-encoded chemical libraries (DELs) has emerged as a powerful technology for drug discovery. nih.gov The development of novel N-alkyl linkers for attaching small molecules to their DNA tags can enhance the diversity and quality of these libraries. nih.gov

Enzymatic Transformations and Biocatalytic Mechanism Elucidation Relevant to 3s N,3 Dimethyl L Aspartic Acid

Mechanistic Investigations of Enzymes Utilizing or Synthesizing N-Alkylated Aspartic Acids

The enzymatic synthesis and modification of N-alkylated aspartic acids, including (3S)-N,3-Dimethyl-L-aspartic acid, are of significant interest for the production of valuable chiral building blocks for pharmaceuticals and peptidomimetics. nih.gov A key area of investigation involves understanding the mechanisms of enzymes that can catalyze the formation of C-N bonds, particularly through the addition of amines to α,β-unsaturated acids.

One such class of enzymes is ammonia (B1221849) lyases, which naturally catalyze the reversible cleavage of C-N bonds. nih.gov L-threo-3-methylaspartate ammonia-lyase (EC 4.3.1.2), for instance, has been studied using deuterium (B1214612) and solvent isotope effects with substrates like (2S,3S)-3-methylaspartic acid. nih.gov These studies suggest that the substrate forms a covalent adduct with the enzyme via amination of a dehydroalanine (B155165) residue. nih.gov The reaction mechanism is complex, involving protonation states of the substrate and the binding of essential cofactors like K+ and Mg2+ ions, which induce conformational changes in the enzyme. nih.gov

Another important enzyme is aspartate ammonia lyase (AspB) from Bacillus sp. YM55-1. This enzyme has been shown to catalyze the Michael addition of various amines, including methylamine (B109427), to fumarate (B1241708), producing N-substituted aspartic acids with excellent enantioselectivity (>97% ee). nih.gov Kinetic studies have revealed that while the enzyme processes L-aspartic acid, it can also accommodate other nucleophiles, making it a valuable tool for biocatalysis. nih.gov

Ethylenediamine-N,N'-disuccinic acid (EDDS) lyase is another enzyme with significant potential. It has demonstrated the ability to catalyze the enantioselective hydroamination of fumaric acid with a broad range of amines, including arylalkylamines, to produce various N-substituted L-aspartic acid derivatives. rug.nlacs.org This capability is particularly noteworthy as aromatic amines are typically challenging substrates due to their lower nucleophilicity. acs.org

The mechanism of ubiquitin-activating enzyme (UAE or E1) inhibition by adenosine (B11128) sulfamate (B1201201) analogues provides further insights into enzyme-substrate interactions that could be relevant for designing inhibitors or modifying enzyme function for N-alkylated substrates. nih.gov These inhibitors work through a "substrate-assisted inhibition" mechanism, where a covalent adduct is formed between the ubiquitin-like protein and the inhibitor, which then binds tightly to the enzyme's active site. nih.gov This highlights the potential for designing specific inhibitors or modifying enzymes to recognize and process N-alkylated amino acids.

| Enzyme | Substrate(s) | Product(s) | Key Mechanistic Features |

| L-threo-3-methylaspartate ammonia-lyase | (2S,3S)-3-methylaspartic acid, (2S)-aspartic acid, (2S,3R)-3-methylaspartic acid | Fumaric acid derivatives, Ammonia | Covalent adduct formation with a dehydroalanine residue; requires K+ and Mg2+ cofactors. nih.gov |

| Aspartate ammonia lyase (AspB) | Fumarate, Hydroxylamine, Hydrazine, Methoxylamine, Methylamine | N-substituted aspartic acids | Michael addition of nucleophiles to fumarate; high enantioselectivity. nih.gov |

| Ethylenediamine-N,N'-disuccinic acid (EDDS) lyase | Fumarate, Arylamines | N-arylated aspartic acids | Enantioselective hydroamination; broad amine substrate scope. acs.org |

| Ubiquitin-activating enzyme (UAE) | Ubiquitin, ATP, Adenosine sulfamate analogues | Ubiquitin-adenylate, Inhibitor adduct | Substrate-assisted inhibition via covalent adduct formation. nih.gov |

Enzyme Engineering for Enhanced Specificity and Activity Towards Modified Substrates

The natural repertoire of enzymes often requires modification to efficiently process non-natural substrates like this compound. Enzyme engineering has emerged as a powerful tool to tailor enzymes with improved properties, such as enhanced specificity, increased activity, and greater stability. rsc.orgnih.gov These strategies are crucial for developing robust biocatalysts for the synthesis of noncanonical amino acids (ncAAs). rsc.org

One successful approach involves engineering peptide α-N-methyltransferases. For example, the enzyme OphMA, which naturally automethylates peptide amide bonds, has been engineered to methylate non-proteinogenic amino acids. nih.govst-andrews.ac.ukprinceton.edu By creating a fused version of the enzyme (fOphMA2) and utilizing split intein technology, researchers have demonstrated the enzymatic methylation of amide bonds involving non-natural amino acids for the first time. nih.gov This breakthrough opens up possibilities for producing novel backbone N-methylated peptides with improved therapeutic properties. nih.govst-andrews.ac.uk

Directed evolution is another key strategy for enzyme engineering. researchgate.net This process involves creating libraries of enzyme variants through mutagenesis and then screening for desired activities. This approach has been used to improve the thermostability and alter the substrate specificity of various enzymes. researchgate.net For instance, by combining sequence alignment with phylogenetic trees (the consensus approach), researchers can identify amino acid substitutions that are likely to enhance enzyme fitness. nih.gov

Structure-guided rational design also plays a significant role. By analyzing the three-dimensional structure of an enzyme's active site, specific amino acid residues can be targeted for mutation to alter substrate binding and catalytic activity. nih.gov For example, the specificity of phosphatases has been engineered by targeting residues in both the core domain and a flexible "cap" domain that controls substrate access to the active site. researchgate.net This rational approach, often combined with computational methods like molecular dynamics simulations, allows for the precise reprogramming of enzyme function. researchgate.netacs.org

The development of computational enzyme library design tools has further accelerated the process of creating bespoke enzymes. These tools can convert a promiscuous enzyme into a family of specialized catalysts in a single round of mutagenesis and screening. nih.gov This has been demonstrated in the selective N-alkylation of pyrazoles, where a methyltransferase was engineered to utilize simple haloalkanes as alkyl donors with high regioselectivity. nih.gov

| Engineering Strategy | Target Enzyme Class | Desired Outcome | Example Application |

| Fused Enzyme and Split Intein Technology | Peptide α-N-methyltransferase (OphMA) | Methylation of non-proteinogenic amino acids in peptides. nih.govst-andrews.ac.uk | Production of therapeutic peptides with enhanced properties. nih.gov |

| Directed Evolution | Various | Altered substrate specificity, increased stability, enhanced activity. researchgate.net | Generation of enzymes for novel biocatalytic applications. rsc.org |

| Structure-Guided Rational Design | Phosphatases, Lipases | Enhanced substrate specificity and stereoselectivity. researchgate.netacs.org | Creating highly selective biocatalysts for specific chemical transformations. researchgate.net |

| Computational Library Design | Methyltransferases | Selective N-alkylation with simple alkyl donors. nih.gov | Catalyst-controlled pyrazole (B372694) alkylation with high regioselectivity. nih.gov |

Biocatalytic Cascades for Derivatization of Aspartic Acid Substrates

Biocatalytic cascades, which involve multiple enzymatic reactions in a single pot, offer significant advantages for chemical synthesis. They can overcome unfavorable equilibria, avoid the accumulation of unstable intermediates, and reduce waste from purification steps. nih.gov These multi-enzyme systems are being increasingly developed for the synthesis of complex molecules, including derivatives of aspartic acid.

One example is the synthesis of N-aryl-functionalized α-amino acids. A chemoenzymatic cascade has been developed that combines the hydroamination of fumarate catalyzed by EDDS lyase with an acid-catalyzed cyclization step in a one-pot process. acs.org This approach provides a simple and efficient route to chiral pyrazolidin-3-ones, which are valuable building blocks in medicinal chemistry. acs.org

Another innovative approach involves the use of nucleic acid networks to guide and control biocatalytic cascades. nih.gov In these systems, DNA strands act as triggers and scaffolds to bring enzymes and substrates into close proximity, thereby activating the cascade. This allows for the transient and spatiotemporal control of enzymatic reactions. For example, two different biocatalytic cascades, one involving glucose oxidase and horseradish peroxidase and the other lactate (B86563) dehydrogenase and NAD+, have been operated in a gated and selective manner using this technology. nih.gov Such systems could have future applications in the controlled synthesis of complex molecules like derivatized amino acids.

Multi-enzyme cascades have also been designed for the synthesis of various L-phenylalanine derivatives from simple aldehydes or carboxylic acids. biorxiv.org These cascades can involve up to four different enzymes working in concert, demonstrating remarkable polyspecificity with minimal crosstalk between the different reaction components. biorxiv.org The inclusion of a carboxylic acid reductase module further expands the range of accessible starting materials. biorxiv.org

The synthesis of the investigational HIV treatment islatravir showcases the power of engineered biocatalytic cascades. nih.gov In this process, five enzymes were engineered through directed evolution to act on non-natural substrates and were combined with four auxiliary enzymes to construct the drug molecule in a three-step cascade. This biocatalytic route significantly reduced the number of steps compared to previous chemical syntheses. nih.gov

| Cascade System | Key Enzymes | Target Product(s) | Key Features |

| Chemoenzymatic Cascade | EDDS lyase, Acid catalyst | Chiral pyrazolidin-3-ones | One-pot synthesis combining biocatalytic hydroamination and chemical cyclization. acs.org |

| Nucleic Acid-Guided Cascade | Glucose oxidase, Horseradish peroxidase, Lactate dehydrogenase, NAD+ | Oxidized ABTS, NADH | Transient and gated activation of biocatalytic reactions controlled by DNA strands. nih.gov |

| Multi-enzyme Cascade for Amino Acid Synthesis | L-threonine transaldolase, Phenylserine dehydratase, Aminotransferase, Carboxylic acid reductase | L-phenylalanine derivatives | High-yield synthesis from aldehydes or carboxylic acids in a one-pot reaction. biorxiv.org |

| Engineered Cascade for Drug Synthesis | Multiple engineered and auxiliary enzymes | Islatravir | Multi-step synthesis of a complex pharmaceutical using engineered enzymes. nih.gov |

Regio- and Stereoselectivity in Enzyme-Catalyzed Reactions Involving Amino Acid Derivatives

A significant advantage of using enzymes in chemical synthesis is their ability to catalyze reactions with high regio- and stereoselectivity. mdpi.com This is particularly crucial in the synthesis of chiral molecules like amino acid derivatives, where specific stereoisomers are often required for biological activity.

Enzymes like aspartate ammonia lyase (AspB) exhibit excellent enantioselectivity, producing N-substituted aspartic acids with an enantiomeric excess of over 97%. nih.gov Similarly, ethylenediamine-N,N'-disuccinic acid (EDDS) lyase catalyzes the hydroamination of fumarate to yield N-arylated aspartic acids with high enantiomeric excess (> 99%). acs.org This high degree of stereocontrol is a result of the enzyme's precisely arranged active site, which orients the substrates in a specific manner for the reaction to occur.

Enzyme engineering can be employed to alter or enhance the regio- and stereoselectivity of an enzyme. For example, the regioselectivity of cytochrome P450 enzymes has been controlled by using directing groups on the substrate molecule. mdpi.com In the case of epoxyquinoid biosynthesis, the stereochemistry of an epoxide intermediate controls the regioselective ketoreduction by two different enzymes, AtyC and AtyD. acs.org Mutagenesis studies revealed that a single amino acid residue (F97) in AtyD is a key determinant of its regioselectivity. acs.org

The stereodivergent synthesis of all possible stereoisomers of a product with multiple stereocenters is a significant challenge. However, protein engineering has been used to create a set of four highly stereocomplementary variants of Candida antarctica lipase (B570770) B (CALB). acs.org These variants can selectively produce each of the four possible stereoisomers in a transesterification reaction between a racemic acid and a racemic alcohol, achieving over 90% selectivity for each isomer. acs.org This was achieved through a strategy called "focused rational iterative site-specific mutagenesis" (FRISM), which involves creating small, targeted mutant libraries. acs.org

The synthesis of conformationally constrained glycosylated amino acids provides another example of enzyme-catalyzed stereoselectivity. A key step in the synthesis of these complex molecules is the enzymatic desymmetrization of a diacetate substrate using pig liver esterase. nih.gov This highlights how enzymes can be used to introduce chirality into symmetrical molecules with high precision.

| Enzyme/Enzyme System | Reaction Type | Selectivity | Key Factors |

| Aspartate ammonia lyase (AspB) | Michael addition | High enantioselectivity (>97% ee). nih.gov | Enzyme active site architecture. nih.gov |

| Ethylenediamine-N,N'-disuccinic acid (EDDS) lyase | Hydroamination | High enantioselectivity (>99% ee). acs.org | Precise substrate orientation in the active site. acs.org |

| AtyC and AtyD | Ketoreduction | Regioselective | Substrate stereochemistry and specific active site residues. acs.org |

| Engineered Candida antarctica lipase B (CALB) variants | Transesterification | Stereodivergent (all four stereoisomers) | Focused rational iterative site-specific mutagenesis (FRISM). acs.org |

| Pig Liver Esterase | Desymmetrization | Stereoselective | Enzyme-catalyzed differentiation of prochiral groups. nih.gov |

Structural Biology and Conformational Analysis of 3s N,3 Dimethyl L Aspartic Acid

Spectroscopic Characterization of Molecular Conformations (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy)

The preferred conformations of aspartic acid derivatives in solution are extensively studied using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy. These techniques provide critical data on the molecule's three-dimensional structure and the relative populations of its different conformational states.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for conformational analysis. For aspartic acid derivatives, the vicinal proton-proton coupling constants (³JHH) obtained from ¹H NMR spectra are particularly informative. These coupling constants are dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. By analyzing the ³JHH values between the α-proton and the two β-protons of the aspartic acid backbone, researchers can determine the rotational preferences around the Cα-Cβ bond. A joint analysis of experimental and theoretical ³JHH coupling constants in various solvents allows for the assignment of the most stable conformers with a high degree of confidence. researchgate.netrsc.org For example, in deuterated solvents, the protons on the nitrogen and oxygen atoms may exchange with deuterium (B1214612), simplifying the spectrum to show signals primarily from the protons attached to the carbon backbone. nih.gov The chemical shifts of the carbon atoms, observed in ¹³C NMR, also provide information about the electronic environment and can confirm coordination with other molecules or ions. orgsyn.org

Infrared (IR) Spectroscopy complements NMR data by providing information about the vibrational modes of the molecule, which are also sensitive to conformation. Specifically, the stretching frequencies of carbonyl (C=O) and N-H groups are influenced by the local molecular environment and the presence of intramolecular hydrogen bonds. derpharmachemica.com In studies of N-acetylated aspartic acid derivatives, IR spectroscopy has been successfully used to obtain quantitative data on the populations of different conformers in various solvents. researchgate.netrsc.org The C=O stretching band is particularly sensitive to its surroundings and can shift to higher wavenumbers upon hydration or interaction with other molecules. derpharmachemica.com

Table 1: Spectroscopic Techniques in Conformational Analysis of Aspartic Acid Derivatives

| Spectroscopic Technique | Information Provided | Example Application |

|---|---|---|

| ¹H NMR Spectroscopy | Vicinal coupling constants (³JHH) to determine dihedral angles and conformer populations. researchgate.netrsc.org | Analysis of ³JHH coupling constants in L-aspartic acid dimethyl ester to identify stable conformers in aprotic solvents. researchgate.netnist.gov |

| ¹³C NMR Spectroscopy | Chemical shifts indicating the electronic environment of carbon atoms. orgsyn.org | Confirmation of carboxylate group coordination in L-aspartic acid complexes. orgsyn.org |

Theoretical and Computational Studies of Conformational Preferences

To complement experimental data, theoretical and computational methods are employed to map the conformational landscape of aspartic acid derivatives. These studies can predict the geometries and relative stabilities of all possible conformers in both the isolated (gas) phase and in solution.

High-level quantum chemical calculations, such as Density Functional Theory (DFT) , are commonly used. For instance, the conformational preferences of L-aspartic acid dimethyl ester (AspOMe) and its N-acetylated derivative (AcAspOMe) have been evaluated using the ωB97X-D functional with an augmented correlation-consistent basis set (aug-cc-pVTZ). researchgate.netrsc.org To account for solvent effects, the Integral Equation Formalism-Polarizable Continuum Model (IEF-PCM) is often applied. researchgate.netrsc.org

These computational approaches generate a potential energy surface by systematically rotating the molecule's single bonds. This allows for the identification of stable conformers, which correspond to energy minima on this surface. For a molecule like L-aspartic acid dimethyl ester, this involves exploring the rotation around the Cα-Cβ bond (defined by dihedral angle χ₁) and the C-C bond of the side chain. researchgate.netnist.gov The results of these calculations provide the relative energies of the conformers, allowing for the prediction of their equilibrium populations. Excellent agreement is often found between the computationally predicted conformer populations and those determined experimentally by NMR and IR spectroscopy. researchgate.netrsc.org

Table 2: Illustrative Theoretical Conformational Analysis of L-Aspartic Acid Dimethyl Ester (AspOMe) *

| Conformer | Defining Dihedral Angles (χ₁, χ₂) | Relative Energy (kcal/mol) in Gas Phase | Key Feature |

|---|---|---|---|

| 1 | g⁻, t | 0.00 | Most stable conformer |

| 2 | g⁺, t | 0.35 | - |

| 3 | t, t | 0.85 | - |

| 4 | g⁻, g⁻ | 1.20 | - |

| 5 | g⁺, g⁻ | 1.50 | - |

| 6 | t, g⁻ | 1.80 | - |

| 7 | g⁻, g⁺ | 2.10 | - |

| 8 | g⁺, g⁺ | 2.50 | - |

*Data based on analogous studies of L-aspartic acid dimethyl ester (AspOMe) at the ωB97X-D/aug-cc-pVTZ level of theory. researchgate.netnist.gov Dihedral angles are defined for the rotation around the Cα-Cβ (χ₁) and Cβ-Cγ (χ₂) bonds.

Analysis of Intramolecular Interactions (e.g., Hydrogen Bonding) and Their Influence on Conformation

The conformational preferences of a molecule like (3S)-N,3-Dimethyl-L-aspartic acid are governed by a delicate balance of various intramolecular interactions. These include steric repulsion, hyperconjugative effects, and hydrogen bonding.

Computational analyses such as Natural Bond Orbital (NBO) are used to dissect these contributions. For derivatives like L-aspartic acid dimethyl ester and its N-acetylated form, NBO analysis has shown that steric and hyperconjugative (electron delocalization) effects are the primary determinants of relative conformer stabilities. researchgate.netrsc.org

Intramolecular hydrogen bonds , which occur when a hydrogen donor and acceptor are present in the same molecule and can come into close proximity, can also play a significant role. libretexts.org For instance, a hydrogen bond can form between the side-chain carboxyl group and the backbone amide group in certain amino acid derivatives. nih.gov However, in some aspartic acid derivatives, this is considered only a secondary factor in determining the most stable conformers. researchgate.netrsc.org The strength and existence of these bonds can be characterized using computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interactions (NCI) analysis. researchgate.netrsc.org QTAIM analysis can identify bond paths and bond critical points between atoms, providing clear evidence for a hydrogen-bonding interaction. researchgate.netnist.gov

In the case of this compound, potential intramolecular hydrogen bonds could exist between the side-chain carboxylic acid and the backbone α-carboxylic acid or the N-methyl group. The presence of a methyl group on the C3 carbon (β-carbon) would also introduce significant steric interactions that would heavily influence the rotation around the Cα-Cβ bond, thereby affecting which, if any, hydrogen bonds can form.

Relationship between N-Alkylation and Conformational Dynamics in Aspartic Acid Derivatives

The introduction of an alkyl group on the nitrogen atom of an amino acid, such as the methyl group in this compound, has a profound impact on its conformational dynamics. N-alkylation is a common feature in many natural products and pharmaceutically active compounds. acs.org

Furthermore, replacing a hydrogen atom on the amine with an alkyl group removes a hydrogen bond donor. This change can significantly alter the pattern of both intramolecular and intermolecular hydrogen bonding, which in turn affects the molecule's solubility and how it interacts with its environment. Studies comparing L-aspartic acid derivatives with their N-acetylated counterparts demonstrate that the N-substituent influences the relative stability of different conformers. researchgate.netrsc.org For this compound, the combination of N-methylation and β-methylation would lead to a highly constrained structure with a more limited set of accessible low-energy conformations compared to unsubstituted L-aspartic acid.

Advanced Analytical Methodologies for 3s N,3 Dimethyl L Aspartic Acid Characterization and Quantification

Chromatographic Separation Techniques (e.g., High-Performance Liquid Chromatography, Gas Chromatography, Liquid Chromatography-Mass Spectrometry)

Chromatographic techniques are fundamental to the analysis of amino acids, including modified variants like (3S)-N,3-Dimethyl-L-aspartic acid. High-Performance Liquid Chromatography (HPLC) is a common choice for amino acid analysis. However, the polar nature of amino acids often requires derivatization to enhance volatility and improve chromatographic behavior, especially for Gas Chromatography (GC). sigmaaldrich.com Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a powerful tool, offering high sensitivity and selectivity for the analysis of derivatized and underivatized amino acids. nih.govnih.gov

A study by Sakaguchi et al. (2015) detailed a novel method for amino acid analysis using derivatization of multiple functional groups followed by LC-MS/MS. nih.gov This approach, which improves the hydrophobicity and basicity of the amino acids, allows for their separation on an octadecyl-silylated silica (B1680970) column and sensitive detection. nih.gov Although this study did not specifically analyze this compound, the methodology for derivatizing amino and carboxyl groups is applicable.

Gas chromatography, another powerful separation technique, almost always requires derivatization of polar analytes like amino acids to increase their volatility. sigmaaldrich.comthermofisher.com Silylation is a frequently employed derivatization technique for this purpose. sigmaaldrich.comthermofisher.com

The separation of enantiomers is a critical aspect of amino acid analysis due to the distinct biological roles of D- and L-isomers. nih.gov Chiral stationary phases (CSPs) in HPLC are widely used for this purpose. sigmaaldrich.com For instance, macrocyclic glycopeptide-based CSPs, such as those in CHIROBIOTIC columns, have demonstrated broad selectivity for N-blocked amino acids. sigmaaldrich.com The separation of d- and l-aspartic acid has been achieved on naturally chiral metal surfaces like Cu(3,1,17), demonstrating high enantioselectivity. cmu.edu

In the context of GC, chiral columns are employed for the separation of amino acid enantiomers. A study comparing different derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers found that pentafluoropropionic anhydride (B1165640)/heptafluorobutanol derivatives separated on a Chirasil-L-Val column provided the best sensitivity, though racemization was a concern. nih.gov Derivatization with methyl chloroformate/methanol and separation on an Rt-gammaDEXsa column showed no racemization and yielded baseline separation for ten proteinogenic amino acid racemates. nih.gov

Chiral Separation Techniques for Amino Acid Enantiomers

| Technique | Chiral Selector/Column | Derivatization | Key Findings | Reference |

|---|---|---|---|---|

| HPLC | CHIROBIOTIC T, R, TAG | N-blocking (e.g., FMOC, t-BOC) | Effective for separating N-blocked amino acid enantiomers and diastereomers. | sigmaaldrich.com |

| Surface Adsorption | Cu(3,1,17)R&S | None | Demonstrated high enantioselectivity for D- and L-aspartic acid. | cmu.edu |

| GC-MS | Chirasil-L-Val | Pentafluoropropionic anhydride/heptafluorobutanol | High sensitivity but potential for racemization. | nih.gov |

| GC-MS | Rt-gammaDEXsa | Methyl chloroformate/methanol | No racemization observed, good separation for several amino acid racemates. | nih.gov |

The coupling of chromatographic separation with mass spectrometry (hyphenated techniques) provides a powerful platform for both quantification and structural confirmation. nih.govresearchgate.net LC-MS and GC-MS are the most common examples. nih.govresearchgate.net Tandem mass spectrometry (MS/MS) further enhances structural elucidation by providing fragmentation data of the selected parent ions. nih.gov

For instance, a method involving dual photoredox/nickel catalysis was used to couple N-substituted glycine (B1666218) derivatives to uridine, with LC-MS used to monitor the reaction and identify the products. acs.org While not directly on this compound, this illustrates the power of LC-MS in analyzing complex reaction mixtures containing modified amino acids. acs.org Similarly, a method for analyzing amino acids in biological fluids by GC-MS after derivatization has been established, highlighting the need for robust analytical procedures for complex samples. d-nb.info

Spectrometric Methods (e.g., Mass Spectrometry, NMR Spectroscopy)

Spectrometric methods are indispensable for the structural characterization of molecules like this compound. Mass spectrometry (MS) provides information about the molecular weight and elemental composition, while Nuclear Magnetic Resonance (NMR) spectroscopy reveals the connectivity and spatial arrangement of atoms. researchgate.nethmdb.cachemicalbook.com

The NIST WebBook contains mass spectral data for the trimethylsilyl (B98337) (TMS) derivative of L-aspartic acid, which can serve as a reference for studying methylated aspartic acid derivatives. nist.gov The Human Metabolome Database provides experimental 1H NMR spectral data for L-aspartic acid in water, which can be compared to the spectra of its N,3-dimethylated counterpart to identify chemical shift changes due to methylation. hmdb.ca Similarly, 13C NMR data for L-aspartic acid is also available. chemicalbook.com

NMR spectroscopy, in combination with chiral lanthanide shift reagents (LSRs), is a powerful technique for determining the enantiomeric purity and absolute configuration of chiral compounds, including amino acids. tandfonline.comacs.org These reagents, which are paramagnetic lanthanide complexes, can induce chemical shift differences between the signals of enantiomers in an NMR spectrum, allowing for their discrimination and quantification. tandfonline.com

For α-amino acids, the resolution of enantiomeric signals is often best achieved in D2O at a pH of 9-10. While europium-based LSRs have been used, they can cause significant line broadening, especially at higher magnetic fields. Samarium-based complexes, such as Sm-pdta, have been shown to cause less line broadening in high-field NMR and are effective for determining the absolute configurations of α-amino acids. The use of chiral LSRs is a well-established method for the stereochemical analysis of various chiral molecules. acs.orguran.ru

Application of Chiral Lanthanide Shift Reagents in NMR

| Lanthanide Shift Reagent | Application | Key Advantages/Disadvantages | Reference |

|---|---|---|---|

| Europium complexes (e.g., Eu-pdta) | Assigning absolute configurations of α-amino acids and α-hydroxy acids. | Can cause significant line broadening, especially at high magnetic fields. | |

| Samarium complexes (e.g., Sm-pdta) | Determining absolute configurations of α-amino acids. | Causes less line broadening in high-field NMR compared to Europium complexes. |

Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is crucial for the structural identification of modified amino acids by analyzing their fragmentation patterns. nih.govlibretexts.org The fragmentation of N-alkyl-N-perfluoroacyl-α-amino acids under electron ionization (EI) has been studied, revealing characteristic cleavages that are useful for identification. nih.gov For N-methylated amino acids, specific fragmentation pathways can serve as diagnostic markers. researchgate.net

Studies on methylated arginine residues have shown that electrospray ionization (ESI)-MS/MS can differentiate between different methylation states based on characteristic neutral losses and fragment ions. researchgate.net For example, the neutral losses of mono- and dimethylamines can distinguish between asymmetric and symmetric dimethylarginine. researchgate.net While these studies focus on arginine, the principles of fragmentation analysis can be extended to other methylated amino acids like this compound. The fragmentation of derivatized L-aspartic acid has been documented, providing a basis for understanding the fragmentation of its methylated analogs. nist.gov The fragmentation of amino acids and peptides can be influenced by the ionization method, such as Collision-Induced Dissociation (CID) or Electron Capture Dissociation (ECD), which can provide complementary structural information.

Optimized Sample Preparation and Derivatization Strategies for Analytical Studies

Proper sample preparation is critical for accurate and reliable analysis of amino acids, especially from complex biological matrices. sickkids.ca This often involves protein hydrolysis to release individual amino acids, followed by cleanup steps to remove interfering substances like salts, lipids, and buffers containing primary and secondary amines. sickkids.caucdavis.educreative-proteomics.com

Derivatization is a key step in many analytical methods for amino acids, particularly for GC analysis and sometimes for LC to improve chromatographic properties and detection sensitivity. sigmaaldrich.commdpi.com Common derivatization strategies include:

Silylation: Reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to replace active hydrogens on polar functional groups, making the amino acids more volatile for GC analysis. sigmaaldrich.comthermofisher.com

Acylation/Esterification: A two-step derivatization can be employed, for example, esterification of the carboxylic acid group with an alcohol (e.g., methanol), followed by acylation of the amino and other functional groups with a reagent like pentafluoropropionic anhydride (PFPA). mdpi.com

Chloroformate Derivatization: Alkyl chloroformates are used for the GC-MS analysis of amino acids, and this method can be automated for high-throughput analysis. mdpi.comspringernature.com

Derivatization for LC-MS: Derivatization can also be used to enhance ionization efficiency and chromatographic retention in LC-MS. A method using 1-bromobutane (B133212) to derivatize amino, carboxyl, and phenolic hydroxyl groups has been developed for sensitive LC-MS/MS analysis. nih.gov

The choice of derivatization reagent and method depends on the specific amino acid, the analytical technique being used, and the goals of the analysis (e.g., chiral separation, quantification). nih.gov For instance, for chiral analysis, it is crucial that the derivatization process does not cause racemization. nih.gov

Common Derivatization Reagents for Amino Acid Analysis

| Derivatization Reagent | Analytical Technique | Purpose | Reference |

|---|---|---|---|

| MTBSTFA (N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide) | GC-MS | Increases volatility and stability. | sigmaaldrich.com |

| MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide) | GC | Increases volatility for improved detection. | thermofisher.com |

| Pentafluoropropionic anhydride (PFPA) / Heptafluorobutanol | GC-MS | Chiral separation, high sensitivity. | nih.gov |

| Methyl chloroformate / Methanol | GC-MS | Chiral separation without racemization. | nih.gov |

| Propyl chloroformate / Propanol | GC-MS | Automated analysis of amino acids. | springernature.com |

| 1-Bromobutane | LC-MS/MS | Improves hydrophobicity and basicity for enhanced sensitivity. | nih.gov |

Computational Chemistry and Molecular Modeling Studies of 3s N,3 Dimethyl L Aspartic Acid

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) calculations offer a detailed understanding of the electronic structure of (3S)-N,3-Dimethyl-L-aspartic acid, which is fundamental to its reactivity. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to determine molecular orbital energies, electron distribution, and electrostatic potential. researchgate.net

A key aspect of the electronic structure is the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap is a critical parameter for assessing molecular reactivity and stability. researchgate.net For analogous amino acids like L-aspartic acid, QM calculations have been used to determine these values, often comparing them in different environments, such as in a vacuum and in water, to understand solvent effects. researchgate.net

The electronic properties, including the distribution of electron density, can be visualized through molecular electrostatic potential (MEP) maps. These maps highlight the electron-rich regions (typically around the carboxylate groups) and electron-poor regions (around the amine and methyl groups), which are crucial for predicting sites of electrophilic and nucleophilic attack. This information is vital for understanding how this compound might interact with biological targets.

Theoretical calculations on similar molecules, like L-aspartic acid dimethyl ester, have utilized methods such as ωB97X-D/aug-cc-pVTZ to evaluate electronic contributions to conformational stability. rsc.orgresearchgate.net These studies indicate that hyperconjugative interactions play a significant role in determining the preferred molecular geometry. rsc.orgresearchgate.net

Table 1: Representative Theoretical Electronic Properties of Aspartic Acid Analogs This table presents illustrative data based on computational studies of similar molecules, such as L-aspartic acid, to provide a predictive framework for this compound.

| Property | Predicted Value Range | Significance |

| HOMO Energy | -10 to -11 eV | Relates to electron-donating ability and sites of oxidation. researchgate.net |

| LUMO Energy | 4 to 5 eV | Relates to electron-accepting ability and sites of reduction. researchgate.net |

| HOMO-LUMO Gap | ~15 eV | Indicator of chemical reactivity and kinetic stability. researchgate.net |

| Dipole Moment | 2 to 4 D | Influences solubility and non-covalent interactions. researchgate.net |

Molecular Dynamics Simulations for Conformational Landscapes and Flexibility Analysis

Molecular dynamics (MD) simulations are a powerful computational method used to explore the conformational landscape and flexibility of molecules over time. nih.gov For this compound, MD simulations can reveal the accessible conformations in different environments, such as in aqueous solution, and the transitions between them. These simulations provide a dynamic picture of the molecule's behavior, which is crucial for understanding its interaction with biological macromolecules. mdpi.com

The conformational flexibility of this compound is determined by the rotational freedom around its single bonds. MD simulations can map the potential energy surface as a function of key dihedral angles, identifying low-energy, stable conformations and the energy barriers between them. This analysis is critical, as the biological activity of a molecule often depends on its ability to adopt a specific conformation to fit into a receptor's binding site. nih.gov

Studies on the ligand-binding domains of NMDA receptors, for which derivatives of aspartic acid are relevant, have employed MD simulations to understand the conformational changes upon ligand binding. nih.gov These simulations have revealed complex motions, including hinge-bending and twisting, that are essential for receptor activation. nih.gov Similar simulations for this compound would elucidate its intrinsic flexibility and how it might influence the conformational state of its binding partners.

Prediction of Molecular Descriptors and Properties Relevant to Intermolecular Interactions

Computational methods can predict a wide range of molecular descriptors that quantify the physicochemical properties of this compound relevant to its intermolecular interactions. These descriptors are crucial for understanding its behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) properties.

Key descriptors include molecular weight, logP (a measure of lipophilicity), polar surface area (PSA), and the number of hydrogen bond donors and acceptors. researchgate.net These properties govern how the molecule interacts with its environment, such as its solubility in water and its ability to cross cell membranes. For example, a higher PSA is generally associated with lower membrane permeability.

Computational studies on L-aspartic acid and L-glutamic acid have demonstrated the use of software to calculate such descriptors and correlate them with experimental observations. researchgate.net These studies provide a framework for predicting the properties of this compound.

Table 2: Predicted Molecular Descriptors for this compound This table presents predicted values based on the known structure of the compound and computational tools similar to those used for other amino acids.

| Descriptor | Predicted Value | Relevance to Intermolecular Interactions |

| Molecular Formula | C6H11NO4 | Basic structural information. |

| Molecular Weight | 161.16 g/mol | Influences diffusion and size-based interactions. |

| XLogP3 | -2.5 | Indicates high hydrophilicity. |

| Hydrogen Bond Donors | 2 | Potential to form hydrogen bonds with acceptor atoms. |

| Hydrogen Bond Acceptors | 4 | Potential to form hydrogen bonds with donor atoms. |

| Polar Surface Area | 86.6 Ų | Influences membrane permeability and solubility. nih.gov |

| Rotatable Bond Count | 4 | Relates to conformational flexibility. |

Molecular Docking Simulations for Ligand-Target Interaction Prediction in Model Systems

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. nih.gov For this compound, docking simulations can be used to model its interaction with potential biological targets, such as the NMDA receptor. These simulations place the ligand into the binding site of the target protein and score the different poses based on their predicted binding affinity. nih.gov

Docking studies can reveal key intermolecular interactions, such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts, that stabilize the ligand-receptor complex. youtube.com For example, the carboxylate groups of this compound are likely to form salt bridges with positively charged amino acid residues (e.g., arginine or lysine) in a binding pocket, while the methyl groups may engage in hydrophobic interactions.

The results of docking simulations can provide valuable hypotheses about the mechanism of action of this compound and can guide the design of new analogs with improved potency or selectivity. While no specific docking studies on this compound are publicly available, the principles are well-established from studies on other NMDA receptor ligands. youtube.com These studies highlight the importance of specific amino acid residues in the binding site for ligand recognition and the conformational changes induced upon binding. youtube.com

Future Research Directions and Translational Perspectives in 3s N,3 Dimethyl L Aspartic Acid Research Non Clinical Focus

Design of Novel Amino Acid Derivatives with Tailored Properties for Research Applications

The development of novel amino acid derivatives based on the (3S)-N,3-Dimethyl-L-aspartic acid scaffold is a burgeoning area of research. These efforts are aimed at creating molecules with specific properties to probe biological systems and serve as potential leads for further investigation.

One approach involves the synthesis of N-cinnamoyl-L-aspartic acid derivatives, which have been designed and evaluated for their inhibitory effects on aminopeptidase (B13392206) N. nih.gov This research has led to the identification of a lead compound with potent inhibitory activity, highlighting the potential for developing new anticancer agents. nih.gov Another strategy focuses on creating aspartic acid derivatives with anti-liver fibrosis properties. mdpi.com By using aspartic acid as a lead compound, researchers have synthesized and screened new compounds for their ability to inhibit the COL1A1 promoter, a key factor in liver fibrosis. mdpi.com

The design of these derivatives often involves modifying the structure to enhance activity and selectivity. For instance, researchers have synthesized a series of 3-carboxy-, 3-(carboxymethyl)-, and 3-(omega-phosphonoalkyl)-1-aminocyclobutane-1-carboxylic acids to evaluate their effects on N-methyl-D-aspartic acid (NMDA) receptors. nih.gov This work identified a potent agonist that is approximately 20 times more active than NMDA itself. nih.gov

Computational methods are also playing an increasingly important role in the design of these novel derivatives. By modeling the interactions between the derivatives and their target receptors, researchers can predict which modifications are most likely to lead to improved properties. This approach has been used to study the conformational behavior of L-aspartic acid dimethyl ester and its N-acetylated derivative, providing insights into the factors that determine their stability. researchgate.netrsc.org

The following table summarizes some of the key research findings in the design of novel amino acid derivatives:

| Derivative Class | Research Focus | Key Findings |

| N-cinnamoyl-L-aspartic acid derivatives | Aminopeptidase N inhibition | Identification of a potent inhibitor with potential as an anticancer agent. nih.gov |

| Aspartic acid derivatives | Anti-liver fibrosis | Discovery of compounds that inhibit the COL1A1 promoter and reduce the expression of key fibrosis markers. mdpi.com |

| 1-aminocyclobutane-1,3-dicarboxylic acid derivatives | NMDA receptor activity | Synthesis of a potent NMDA receptor agonist with significantly higher activity than NMDA. nih.gov |

| L-aspartic acid dimethyl ester and N-acetylated derivatives | Conformational behavior | Elucidation of the factors that determine the stability of different conformers. researchgate.netrsc.org |

Advancements in Biocatalytic Routes for Sustainable and Efficient Synthesis

The demand for enantiomerically pure N-substituted aspartic acids in the pharmaceutical and food industries has driven the development of sustainable and efficient synthetic methods. nih.govrsc.org Biocatalytic approaches, particularly those employing carbon-nitrogen (C-N) lyases, have emerged as a powerful alternative to traditional chemical synthesis, which often requires multiple steps and harsh reaction conditions. nih.govrsc.org

Two notable C-N lyases, aspartate ammonia (B1221849) lyase (DAL) and 3-methylaspartate ammonia lyase (MAL), have been successfully used for the enantioselective hydroamination of fumaric acid to produce N-substituted L-aspartic acids. nih.gov More recently, ethylenediamine-N,N'-disuccinic acid (EDDS) lyase has garnered attention for its broad substrate scope and excellent enantioselectivity. nih.govrsc.org This enzyme can efficiently catalyze the addition of various arylalkylamines to fumarate (B1241708), yielding the corresponding N-arylalkyl-substituted L-aspartic acids with high isolated yields (up to 79%) and exceptional enantiopurity (>99% ee). nih.govrsc.org

The versatility of EDDS lyase extends to the synthesis of N-cycloalkyl-substituted L-aspartic acids, which are valuable in pharmaceutical and nutraceutical applications. rug.nl This enzyme, along with an engineered variant of MAL, has demonstrated the ability to add cycloalkyl amines to fumarate, producing the desired products with excellent enantiomeric excess. rug.nl These biocatalytic methods offer a more environmentally friendly and step-economic route to these important chiral building blocks. nih.govrsc.org

The following table summarizes the key enzymes and methods used in the biocatalytic synthesis of aspartic acid derivatives:

| Enzyme/Method | Substrate(s) | Product(s) | Key Advantages |

| Ethylenediamine-N,N'-disuccinic acid (EDDS) lyase | Fumarate, arylalkylamines | N-arylalkyl-substituted L-aspartic acids | Broad substrate scope, high enantioselectivity, good yields. nih.govrsc.org |

| EDDS lyase and engineered MAL | Fumarate, cycloalkyl amines | N-cycloalkyl-substituted L-aspartic acids | Excellent enantiomeric excess, provides an alternative to chemical synthesis. rug.nl |

| Improved chemical synthesis | D-aspartic acid | N-methyl-D-aspartic acid (NMDA) | Scalable, high yield, high enantiomeric excess, avoids toxic reagents. researchgate.net |

Development of Advanced Analytical Techniques for Complex Research Matrices and in vitro Systems

The accurate and sensitive detection of amino acids and their derivatives in complex biological samples is crucial for understanding their roles in various physiological and pathological processes. nih.govnih.gov Researchers have developed a range of advanced analytical techniques to meet this challenge, with a focus on improving sensitivity, specificity, and throughput.

High-performance liquid chromatography (HPLC) is a widely used method for amino acid analysis. nih.govshimadzu.com To enhance detection, pre-column or post-column derivatization techniques are often employed. shimadzu.comaltabioscience.com Pre-column derivatization involves reacting the amino acids with a labeling reagent before injection into the HPLC system, which can increase sensitivity and allow for the use of more sophisticated detection methods. shimadzu.com Post-column derivatization, on the other hand, involves reacting the separated amino acids with a reagent after they elute from the column, offering excellent quantitative performance and reproducibility. shimadzu.comaltabioscience.com

Gas chromatography (GC) is another powerful technique for amino acid analysis, particularly when high sensitivity is required. nih.gov By converting the amino acids into volatile derivatives, GC can achieve detection limits in the sub-nanomolar range. nih.gov This method has been successfully applied to the analysis of amino acids in human embryo culture media, providing valuable insights into embryo metabolism. nih.gov

Mass spectrometry (MS) coupled with liquid chromatography (LC-MS) has emerged as a gold standard for amino acid analysis due to its superior resolution, sensitivity, and multiplexing capabilities. creative-proteomics.com This technique allows for the simultaneous quantification of multiple amino acids and their derivatives in a single run, even in complex matrices such as plasma and cell culture media. creative-proteomics.com

The development of novel fluorescent probes has also contributed to the advancement of amino acid detection. researchgate.net For example, a BODIPY-based probe has been designed for the rapid and selective detection of aspartic acid and glutamic acid in water and living cells. researchgate.net This probe exhibits a significant fluorescence enhancement upon binding to these amino acids, allowing for their visualization under a fluorescence microscope. researchgate.net

The following table provides an overview of the advanced analytical techniques used for the analysis of amino acids and their derivatives:

| Technique | Principle | Key Advantages | Applications |

| HPLC with derivatization | Separation of derivatized amino acids followed by detection. nih.govshimadzu.com | High sensitivity, good reproducibility. shimadzu.comaltabioscience.com | Analysis of amino acids in biological fluids and cell culture media. nih.gov |

| Gas Chromatography (GC) | Separation of volatile amino acid derivatives. nih.gov | High sensitivity, sub-nanomolar detection limits. nih.gov | Analysis of amino acids in human embryo culture media. nih.gov |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by LC followed by mass-based detection. creative-proteomics.com | High resolution, sensitivity, and multiplexing capabilities. creative-proteomics.com | Quantification of amino acids in complex biological samples. creative-proteomics.com |

| Fluorescent Probes | Detection based on fluorescence changes upon binding to amino acids. researchgate.net | High sensitivity, real-time detection in living cells. researchgate.net | Imaging of aspartic acid and glutamic acid in live cells. researchgate.net |

Contributions to Chemical Probes and Tools for Fundamental Biological Research

This compound and its derivatives have significantly contributed to the development of chemical probes and tools for fundamental biological research, particularly in the study of glutamate (B1630785) receptors. lifechemicals.com These compounds serve as valuable ligands for probing the structure, function, and pharmacology of these important receptors, which are involved in a wide range of physiological and pathological processes. youtube.comjebms.org

The N-methyl-D-aspartate (NMDA) receptor, a subtype of glutamate receptor, has been a major focus of this research. wikipedia.org The development of selective agonists and antagonists for the NMDA receptor has been instrumental in elucidating its role in synaptic plasticity, learning, and memory. jebms.orgwikipedia.org For example, the synthesis of potent NMDA receptor agonists, such as trans-1-aminocyclobutane-1,3-dicarboxylic acid, has provided researchers with powerful tools to study the activation and signaling of this receptor. nih.gov

Furthermore, the design of fluorinated derivatives of NMDA, such as 3-fluoro-N-methyl-D-aspartic acid (3F-NMDA), has allowed for the exploration of the agonist binding site at the NMDA receptor. nih.gov By introducing a fluorine atom at a specific position, researchers can probe the conformational requirements for agonist binding and activity. nih.gov These studies have revealed that the stereochemistry of the fluorine atom has a profound impact on the potency of the agonist, providing valuable insights into the molecular determinants of receptor activation. nih.gov

The development of focused screening libraries of glutamate receptor ligands has also accelerated the discovery of new chemical probes. lifechemicals.com These libraries contain a diverse collection of compounds with the potential to modulate the activity of glutamate receptors, enabling high-throughput screening for new agonists, antagonists, and allosteric modulators. lifechemicals.com

The following table highlights some of the key chemical probes and tools derived from or related to this compound and their applications in biological research:

| Chemical Probe/Tool | Target | Application |

| N-methyl-D-aspartate (NMDA) | NMDA receptor | Prototypical agonist for studying NMDA receptor function. wikipedia.org |

| trans-1-aminocyclobutane-1,3-dicarboxylic acid | NMDA receptor | Potent agonist for investigating receptor activation and signaling. nih.gov |

| 3-fluoro-N-methyl-D-aspartic acid (3F-NMDA) | NMDA receptor | Conformational probe for exploring the agonist binding site. nih.gov |

| Glutamate receptor screening libraries | Glutamate receptors | High-throughput screening for new modulators of receptor activity. lifechemicals.com |

Investigation of Receptor Interactions and Binding Mechanisms in Model Biological Systems (e.g., glutamate receptors)

Understanding the intricate interactions between ligands like this compound and their receptors is fundamental to elucidating their biological roles. Research in this area heavily focuses on glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor, due to their critical involvement in neurotransmission and synaptic plasticity. jebms.org

Computational modeling has become an indispensable tool for studying these interactions at the molecular level. dovepress.comnih.gov By creating kinetic models of NMDA receptors, researchers can simulate the binding of agonists, co-agonists, and antagonists, and predict how these interactions are influenced by factors such as membrane potential and stimulation frequency. dovepress.comnih.gov These models have been instrumental in understanding the differential effects of various NMDA receptor antagonists and have provided insights into the mechanisms of drug action. dovepress.comnih.gov

Experimental approaches, such as quantitative autoradiography, have been used to map the distribution of NMDA receptor binding sites in the brain. nih.gov These studies have revealed a high density of NMDA receptors in regions associated with learning and memory, such as the hippocampus and cerebral cortex, further underscoring their importance in these processes. nih.gov

The development of novel materials for sensing neurotransmitters has also opened up new avenues for investigating receptor interactions. anl.gov For instance, a perovskite nickelate-based material has been shown to be highly sensitive to glutamate, allowing for the real-time tracking of this neurotransmitter in the brain. anl.gov This technology has the potential to provide unprecedented insights into the dynamics of glutamate signaling and its role in neurological disorders. anl.gov

Furthermore, studies on the interaction of NMDA receptors with synapse-associated proteins have shed light on the mechanisms of receptor clustering and immobilization at excitatory synapses. nih.gov It has been demonstrated that the NMDA receptor complex interacts with proteins like SAP102, and this interaction is crucial for the proper localization and function of the receptor. nih.gov

The following table summarizes the key methods and findings related to the investigation of receptor interactions and binding mechanisms:

| Method | Focus | Key Findings |